1-(6-methylpyridazin-3-yl)-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide
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Overview
Description
1-(6-methylpyridazin-3-yl)-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its unique structure, which includes a pyridazine ring, a piperidine ring, and a phenyl group substituted with a methylthio group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methylpyridazin-3-yl)-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the pyridazine ring, the piperidine ring, and the final coupling of these components. Here is a general outline of the synthetic route:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring is usually formed through cyclization reactions involving amines and carbonyl compounds, often under reductive amination conditions.
Coupling Reaction: The final step involves coupling the pyridazine and piperidine rings with the phenyl group substituted with a methylthio group. This can be achieved through amide bond formation using coupling reagents such as carbodiimides or other activating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(6-methylpyridazin-3-yl)-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
1-(6-methylpyridazin-3-yl)-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-methylpyridazin-3-yl)-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(6-methylpyridazin-3-yl)-N-phenylpiperidine-3-carboxamide: Lacks the methylthio group, which may affect its biological activity.
1-(6-methylpyridazin-3-yl)-N-(2-chlorophenyl)piperidine-3-carboxamide: Contains a chlorine substituent instead of a methylthio group, which may alter its chemical reactivity and biological properties.
Uniqueness
1-(6-methylpyridazin-3-yl)-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-(6-methylpyridazin-3-yl)-N-(2-methylsulfanylphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-13-9-10-17(21-20-13)22-11-5-6-14(12-22)18(23)19-15-7-3-4-8-16(15)24-2/h3-4,7-10,14H,5-6,11-12H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOBPPJSKKEKIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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